1,3,5-Tris(4-bromophenyl)benzene: A Comprehensive Technical Guide
1,3,5-Tris(4-bromophenyl)benzene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tris(4-bromophenyl)benzene is a star-shaped, trifunctional aromatic organic compound with the chemical formula C₂₄H₁₅Br₃.[1] Its unique trigonal geometry makes it a crucial building block in supramolecular chemistry and materials science.[2] This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of advanced materials such as Covalent Organic Frameworks (COFs) and organic electronics.[1][3]
Chemical and Physical Properties
1,3,5-Tris(4-bromophenyl)benzene is a white to light yellow crystalline solid at room temperature.[3][4] It is a halogenated aromatic monomer that is soluble in common organic solvents like chloroform (B151607) but insoluble in water.[5] The key physical and chemical properties are summarized in the tables below.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₅Br₃ | |
| Molecular Weight | 543.09 g/mol | |
| CAS Number | 7511-49-1 | |
| Appearance | White to light yellow to light orange powder/crystal | [4] |
| Melting Point | 261-265 °C |
Spectroscopic Data
| Spectrum | Data | Reference |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H) | [5] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 141.7, 139.9, 132.3, 129.0, 125.2, 122.4 | [5] |
| IR (KBr) | νmax= 3043, 1595, 1489, 1379, 1075, 1007, 809 cm⁻¹ | [5] |
Synthesis and Reactivity
The synthesis of 1,3,5-Tris(4-bromophenyl)benzene is primarily achieved through the cyclotrimerization of 4-bromoacetophenone. This reaction typically involves heating the precursor in the presence of a catalyst.
Experimental Protocol: Synthesis via Cyclotrimerization
Materials:
-
4-Bromoacetophenone
-
Water
-
Surface modified nanoclinoptilolite (catalyst)
Procedure:
-
To a small test tube, add 4-bromoacetophenone (1 mmol) and the surface-modified nanoclinoptilolite catalyst (0.01 g).
-
Stir the reaction mixture at 100 °C for 3 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, add hot ethanol to the reaction mixture.
-
Isolate the insoluble catalyst by simple filtration.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from an ethanol:water (3:1) mixture to obtain pure 1,3,5-Tris(4-bromophenyl)benzene.
The reactivity of 1,3,5-Tris(4-bromophenyl)benzene is dominated by the three bromine atoms, which serve as reactive sites for various cross-coupling reactions. This trifunctionality allows it to act as a node in the construction of larger, porous, and highly ordered structures.[2] A key reaction is the Suzuki coupling, where the bromophenyl groups react with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.[2] This reactivity is fundamental to its application in the synthesis of COFs and other advanced materials. The bromine atoms are electron-withdrawing, which deactivates the phenyl rings towards electrophilic substitution.[6]
Applications in Materials Science
The unique star-shaped structure and trifunctional reactivity of 1,3,5-Tris(4-bromophenyl)benzene make it a valuable component in the synthesis of advanced materials.
Covalent Organic Frameworks (COFs)
1,3,5-Tris(4-bromophenyl)benzene is a key building block for the synthesis of two-dimensional (2D) and three-dimensional (3D) Covalent Organic Frameworks (COFs).[1][3] The three bromine atoms allow for the formation of a rigid, porous, and crystalline network through covalent bonds. These COFs exhibit high thermal stability and large surface areas, making them suitable for applications in gas storage, separation, and catalysis.[3] The on-surface synthesis of 2D COFs from this monomer has been demonstrated on various substrates, including graphite, copper, and silver.[7]
Organic Electronics
This compound is also utilized as a precursor in the fabrication of materials for organic electronics, such as organic light-emitting diodes (OLEDs).[1][3] By modifying the bromophenyl groups through cross-coupling reactions, new molecules with tailored electronic properties can be synthesized. These materials can be designed to have high electron mobility and specific emission characteristics, leading to the development of highly efficient OLEDs.[1]
Visualizing Synthetic Pathways
The following diagrams illustrate the synthesis of 1,3,5-Tris(4-bromophenyl)benzene and its subsequent use in the formation of a Covalent Organic Framework.
Caption: Synthesis of 1,3,5-Tris(4-bromophenyl)benzene.
Caption: Formation of a Covalent Organic Framework.
References
- 1. 1,3,5-三(4-溴苯基)苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1,3,5-Tris(4-bromophenyl)benzene | 7511-49-1 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 1,3,5-Tris(4-bromophenyl)benzene | 7511-49-1 | TCI AMERICA [tcichemicals.com]
- 5. rsc.org [rsc.org]
- 6. studymind.co.uk [studymind.co.uk]
- 7. Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
